4-Ethyloctanal: A Technical Guide for Researchers
4-Ethyloctanal: A Technical Guide for Researchers
Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of 4-Ethyloctanal, a significant molecule in chemical communication and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its biological role as a primer pheromone.
Core Chemical and Physical Properties
4-Ethyloctanal is a branched-chain aldehyde with a distinct floral-like odor.[1] It is a volatile organic compound with applications in the fragrance and flavor industries.[2] The following table summarizes its key quantitative data.
| Property | Value | Source(s) |
| CAS Number | 58475-04-0 | [1] |
| Molecular Formula | C₁₀H₂₀O | [1] |
| Molecular Weight | 156.26 g/mol | [1] |
| Boiling Point | 201.00 to 203.00 °C @ 760.00 mmHg | [1] |
| Density | 0.834 - 0.842 g/cm³ (at 20°C) | [1] |
| Refractive Index | 1.427 - 1.434 (at 20°C) | [1] |
| Solubility | Insoluble in water; soluble in ethanol (B145695) and many non-polar solvents. | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and analysis of 4-Ethyloctanal, compiled from established chemical literature.
Synthesis of 4-Ethyloctanal via Dehydrogenation of 4-Ethyloctanol
The most common and industrially viable method for synthesizing 4-Ethyloctanal is the catalytic dehydrogenation of its corresponding alcohol, 4-ethyloctanol.[2] This process involves the conversion of the hydroxyl group to a carbonyl group.
Materials and Equipment:
-
4-Ethyloctanol
-
Transition metal catalyst (e.g., Platinum on carbon (Pt/C), Copper/Zinc oxide (Cu/ZnO), or Molybdenum nitride (Mo₂N))[2]
-
High-temperature reactor with a fixed-bed or slurry setup
-
Inert gas supply (Nitrogen or Argon)[2]
-
Condenser and collection flask
-
Gas chromatograph-mass spectrometer (GC-MS) for reaction monitoring and product analysis
Procedure:
-
Catalyst Preparation: Prepare the catalyst bed in the reactor according to the manufacturer's instructions. For a slurry reactor, suspend the catalyst in a high-boiling inert solvent.
-
Reaction Setup: Introduce 4-ethyloctanol into the reactor.
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen or argon, to remove any oxygen.[2]
-
Heating: Heat the reactor to the target temperature, typically between 150-200°C.[2]
-
Reaction: Pass the 4-ethyloctanol over the heated catalyst bed or stir the slurry. The dehydrogenation reaction will produce 4-Ethyloctanal and hydrogen gas.
-
Product Collection: The volatile 4-Ethyloctanal product is carried out of the reactor with the gas stream, condensed, and collected in a cooled flask.
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots from the collection flask and analyzing them by GC-MS.
-
Purification: The collected product can be further purified by distillation to remove any unreacted starting material or byproducts. Typical yields for this reaction are in the range of 75-85%, with selectivities exceeding 90%.[2]
Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification, quantification, and purity assessment of 4-Ethyloctanal.
Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 8890 GC (or equivalent)
-
Mass Spectrometer: Agilent 7250 GC/Q-TOF (or equivalent)[3]
-
Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent polar capillary column)[3]
-
Inlet: Splitless injection mode[3]
-
Inlet Temperature: Programmed from 65°C to 280°C[3]
-
Oven Temperature Program: Initial temperature of 45°C for 2 minutes, then ramp at 12°C/min to 325°C and hold for 11 minutes.[3]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[3]
-
MS Source Temperature: 200°C[3]
-
Ionization Mode: Electron Ionization (EI) at 70 eV[3]
-
Mass Range: 50 to 1000 m/z[3]
Sample Preparation:
-
Dilute the 4-Ethyloctanal sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).
-
For quantitative analysis, add a known amount of an internal standard.
-
Inject a 1 µL aliquot into the GC-MS system.[3]
Data Analysis:
-
Identify the 4-Ethyloctanal peak based on its retention time and the fragmentation pattern in the mass spectrum.
-
Quantify the amount of 4-Ethyloctanal by comparing the peak area to that of the internal standard.
Biological Significance: Pheromonal Activity
4-Ethyloctanal plays a crucial role in the chemical communication of goats, acting as a primer pheromone.[4] It is a key component of the "male effect," where the presence of a male induces out-of-season ovulation in anestrous females.[5]
Signaling Pathway of 4-Ethyloctanal in the Female Goat
The mechanism of action involves the stimulation of the gonadotropin-releasing hormone (GnRH) pulse generator in the female's brain.[4][5] This leads to a cascade of hormonal events culminating in ovulation.
Caption: Pheromonal signaling pathway of 4-Ethyloctanal in the female goat.
The process begins with the detection of 4-Ethyloctanal by the vomeronasal organ. This sensory input is relayed through the accessory olfactory bulb to the medial amygdala.[6] The signal then reaches the arcuate nucleus of the hypothalamus, where it stimulates kisspeptin (B8261505) neurons.[5][7] These neurons, in turn, activate the GnRH pulse generator, leading to the pulsatile release of GnRH.[4][5] This pulsatile GnRH stimulation of the anterior pituitary gland triggers the release of luteinizing hormone (LH) in a pulsatile manner. The LH pulses then act on the ovaries to induce ovulation.[5]
Interestingly, 4-Ethyloctanal can be oxidized to 4-ethyloctanoic acid, which functions as a releaser pheromone, attracting females to the male. This dual-functionality highlights the complexity of chemical signaling in mammals.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis, purification, and analysis of 4-Ethyloctanal.
Caption: General experimental workflow for 4-Ethyloctanal.
This guide provides a foundational understanding of 4-Ethyloctanal for researchers. The detailed protocols and pathway diagrams serve as a starting point for further investigation and application of this multifaceted compound.
References
- 1. 4-Ethyloctanal | C10H20O | CID 21918450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Ethyloctanal | 58475-04-0 | Benchchem [benchchem.com]
- 3. lcms.cz [lcms.cz]
- 4. Pheromone-induced stimulation of hypothalamic gonadotropin-releasing hormone pulse generator in ovariectomized, estrogen-primed goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Male effect pheromone tickles the gonadotrophin-releasing hormone pulse generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gonadotrophin-releasing hormone pulse generator activity in the hypothalamus of the goat - PubMed [pubmed.ncbi.nlm.nih.gov]
